molecular formula C14H17BrClF2NO2 B13083679 (R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride

(R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride

Cat. No.: B13083679
M. Wt: 384.64 g/mol
InChI Key: FYVAFKSIOSCLAI-BTQNPOSSSA-N
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Description

This compound is a chiral organic molecule featuring a bromo-substituted tetrahydronaphthalene core, a difluoroacetate ester group, and a primary amine moiety in the (R)-configuration. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications. The bromine atom at the 7-position contributes to steric and electronic effects, while the difluoroacetate group improves metabolic stability. The amino group facilitates hydrogen bonding and salt formation, distinguishing it from non-aminated analogs .

Properties

Molecular Formula

C14H17BrClF2NO2

Molecular Weight

384.64 g/mol

IUPAC Name

ethyl 2-[(1R)-1-amino-7-bromo-3,4-dihydro-2H-naphthalen-1-yl]-2,2-difluoroacetate;hydrochloride

InChI

InChI=1S/C14H16BrF2NO2.ClH/c1-2-20-12(19)14(16,17)13(18)7-3-4-9-5-6-10(15)8-11(9)13;/h5-6,8H,2-4,7,18H2,1H3;1H/t13-;/m1./s1

InChI Key

FYVAFKSIOSCLAI-BTQNPOSSSA-N

Isomeric SMILES

CCOC(=O)C([C@]1(CCCC2=C1C=C(C=C2)Br)N)(F)F.Cl

Canonical SMILES

CCOC(=O)C(C1(CCCC2=C1C=C(C=C2)Br)N)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of the naphthalene core, which is then brominated to introduce the bromine atom at the 7th position.

    Amino Group Introduction: The amino group is introduced through a reductive amination process.

    Difluoroacetate Addition: The difluoroacetate moiety is added via esterification.

    Final Steps: The final product is obtained by converting the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkoxides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: De-brominated products or other reduced forms.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to (R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride exhibit significant anticancer properties. For instance, tetrahydronaphthalene derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. This compound could serve as a lead structure for developing new anticancer agents.

Case Study:

A study conducted on brominated tetrahydronaphthalene derivatives demonstrated their efficacy against breast cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit tumor growth in vivo models .

2. Neuroprotective Effects

The neuroprotective potential of (R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride has been explored in the context of neurodegenerative diseases. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.

Case Study:

A recent investigation into the neuroprotective effects of tetrahydronaphthalene derivatives revealed their ability to reduce neuronal cell death in models of Alzheimer's disease. These findings suggest that (R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride could be beneficial in developing treatments for neurodegenerative disorders .

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, certain brominated compounds have been identified as inhibitors of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases.

Case Study:

Research findings indicate that brominated tetrahydronaphthalene derivatives can effectively inhibit MAO activity in vitro. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, presenting potential therapeutic applications in treating depression and anxiety disorders .

Summary Table of Applications

Application AreaDescriptionCase Study Reference
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential treatment for Alzheimer's disease
Enzyme InhibitionInhibits monoamine oxidase; potential treatment for mood disorders

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the difluoroacetate moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related esters (Table 1):

Table 1: Key Structural Features of Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
Target: (R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate·HCl C14H18BrClF2NO2 7-Br, 1-NH2, HCl ~377.66 (calculated) Difluoroacetate, amine, bromide
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate C10H9ClF2O2 3-Cl 234.63 Difluoroacetate, chlorophenyl
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate C10H8Cl2F2O2 2,5-diCl 269.07 Difluoroacetate, dichlorophenyl
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate C13H15BrO2 5-Br ~283.16 (calculated) Acetate, bromide

Key Observations :

  • Substituent Effects : The target’s bromo-tetrahydronaphthalene core provides a rigid, lipophilic scaffold, whereas chlorophenyl groups in analogs introduce planar aromaticity. Bromine’s larger atomic radius compared to chlorine may enhance steric hindrance and alter binding interactions.
  • Amino Group: The target’s primary amine enables protonation (as hydrochloride), improving solubility and enabling ionic interactions absent in analogs .
  • Fluorination: The difluoroacetate group in the target and analogs increases electronegativity and metabolic resistance compared to the non-fluorinated acetate in .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate Ethyl 2-(5-bromo-THN-1-yl)acetate
Physical State Likely crystalline solid Colorless liquid Not reported
Solubility High (due to HCl salt) Low (neutral ester) Low (neutral ester)
Storage Conditions Likely refrigerated Room temperature Not reported

The hydrochloride salt form of the target suggests higher hygroscopicity and stability under controlled storage compared to neutral esters .

Research Implications

  • Pharmaceutical Potential: The target’s amine and difluoroacetate groups suggest utility as a protease inhibitor or receptor agonist, leveraging hydrogen bonding and metabolic stability .
  • Limitations of Analogs: Neutral esters like and exhibit lower solubility, restricting in vivo applications. The non-fluorinated analog lacks metabolic resistance.

Biological Activity

(R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a synthetic compound notable for its complex structure and potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene moiety with an amino group and a bromo atom, alongside a difluoroacetate group. Its molecular formula is C15H16BrF2NC_{15}H_{16}BrF_2N with a molecular weight of approximately 306.15 g/mol.

Synthesis

The synthesis of (R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate can be achieved through various methods including:

  • Nucleophilic substitution reactions to introduce the amino and difluoroacetate groups.
  • Bromination of the tetrahydronaphthalene precursor to achieve the desired bromo substitution.

Pharmacological Profile

Research indicates that this compound may exhibit significant pharmacological activities. Some key findings include:

  • Binding Affinity : Studies suggest that (R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate has potential binding affinity to various biological targets such as receptors and enzymes. This binding can influence physiological processes and may lead to therapeutic effects in specific conditions .
  • Therapeutic Potential : The unique structure of the compound suggests it could serve as a lead compound in drug discovery for various therapeutic areas including:
    • Neurological disorders due to its structural similarity to known neuroactive compounds.
    • Potential anti-inflammatory or analgesic applications .

Case Studies

Several studies have investigated the biological effects of similar compounds. For instance:

  • Neuroactivity : A related study on tetrahydronaphthalene derivatives demonstrated significant central nervous system activity, indicating potential for treating neurodegenerative diseases .
  • Antitumor Activity : Compounds with similar structural features have been evaluated for their antitumor properties. Research showed that modifications in the tetrahydronaphthalene structure could enhance cytotoxicity against cancer cell lines .

Comparative Analysis

To better understand the unique properties of (R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
7-Bromo-1-amino-naphthaleneContains a bromine and amino group on naphthaleneLacks the difluoroacetate moiety
2-Amino-3-bromobenzyl alcoholAmino and bromo substitutions on benzylNo tetrahydronaphthalene structure
DifluoroethylamineDifluoroethyl group presentDoes not contain aromatic systems or amino groups

The unique combination of the tetrahydronaphthalene framework with both an amino group and difluoroacetate distinguishes this compound from others in its class .

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